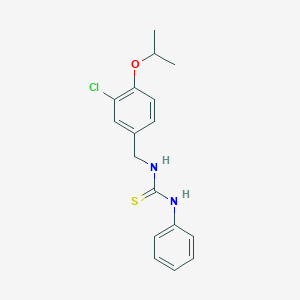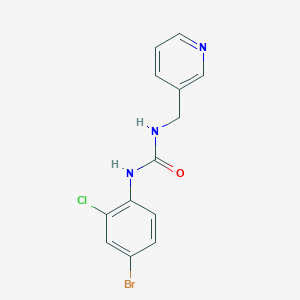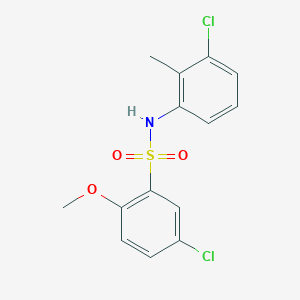![molecular formula C14H13NO4S B5858678 methyl 3-{[3-(5-methyl-2-furyl)acryloyl]amino}-2-thiophenecarboxylate](/img/structure/B5858678.png)
methyl 3-{[3-(5-methyl-2-furyl)acryloyl]amino}-2-thiophenecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-{[3-(5-methyl-2-furyl)acryloyl]amino}-2-thiophenecarboxylate is a chemical compound that belongs to the class of thiophene carboxylic esters. It has been extensively studied for its potential applications in scientific research, particularly in the field of drug discovery and development.
Mechanism of Action
The mechanism of action of methyl 3-{[3-(5-methyl-2-furyl)acryloyl]amino}-2-thiophenecarboxylate is not fully understood. However, it has been suggested that it may act by inhibiting certain enzymes and receptors, thereby modulating various signaling pathways involved in disease progression.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, reduce inflammation, and improve cognitive function in animal models of Alzheimer's disease. It has also been shown to modulate the activity of certain enzymes and receptors involved in disease progression.
Advantages and Limitations for Lab Experiments
One of the main advantages of using methyl 3-{[3-(5-methyl-2-furyl)acryloyl]amino}-2-thiophenecarboxylate in lab experiments is its ability to exhibit a range of biological activities, making it a promising candidate for drug discovery and development. However, its mechanism of action is not fully understood, and more research is needed to fully elucidate its potential applications.
Future Directions
There are several future directions for the research on methyl 3-{[3-(5-methyl-2-furyl)acryloyl]amino}-2-thiophenecarboxylate. One possible direction is to investigate its potential use in the treatment of other diseases such as diabetes and cardiovascular disease. Another direction is to further elucidate its mechanism of action and identify potential targets for drug development. Additionally, more research is needed to optimize its synthesis method and develop more efficient and cost-effective ways of producing the compound.
Synthesis Methods
The synthesis of methyl 3-{[3-(5-methyl-2-furyl)acryloyl]amino}-2-thiophenecarboxylate involves the reaction of 3-(5-methyl-2-furyl)acrylic acid with methylamine and thiophene-2-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is a yellow crystalline powder that can be purified by recrystallization.
Scientific Research Applications
Methyl 3-{[3-(5-methyl-2-furyl)acryloyl]amino}-2-thiophenecarboxylate has been found to exhibit a range of biological activities, making it a promising candidate for drug discovery and development. It has been studied for its potential use in the treatment of various diseases such as cancer, inflammation, and Alzheimer's disease. Its ability to inhibit certain enzymes and receptors has also been investigated.
properties
IUPAC Name |
methyl 3-[[(E)-3-(5-methylfuran-2-yl)prop-2-enoyl]amino]thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO4S/c1-9-3-4-10(19-9)5-6-12(16)15-11-7-8-20-13(11)14(17)18-2/h3-8H,1-2H3,(H,15,16)/b6-5+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMCGBCZHYCICFN-AATRIKPKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C=CC(=O)NC2=C(SC=C2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)/C=C/C(=O)NC2=C(SC=C2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-chlorophenyl)-2-methyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9(4H)-one](/img/structure/B5858597.png)

![1-{[(4-methyl-2-pyridinyl)amino]methyl}-2-naphthol](/img/structure/B5858612.png)
![2-methyl-N-{[(3-nitrobenzyl)amino]carbonyl}propanamide](/img/structure/B5858614.png)
![6-chloro-2-methyl-N'-(4-methylbenzylidene)imidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B5858622.png)
![N-[(2-hydroxy-6-methyl-3-quinolinyl)methyl]-N-(2-methoxyphenyl)acetamide](/img/structure/B5858634.png)
![methyl 2-[(4-isopropoxybenzoyl)amino]benzoate](/img/structure/B5858641.png)



![1-[2-(2-chloro-4-methylphenoxy)ethyl]pyrrolidine](/img/structure/B5858686.png)


![6-{[cyclohexyl(methyl)amino]methyl}-N-(2-methoxyphenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B5858724.png)